An In-depth Technical Guide to the Synthesis and Characterization of Tris(vinyldimethylsiloxy)phenylsilane
An In-depth Technical Guide to the Synthesis and Characterization of Tris(vinyldimethylsiloxy)phenylsilane
Prepared by: Gemini, Senior Application Scientist
Foreword: The Architectural Versatility of a Siloxane Building Block
Tris(vinyldimethylsiloxy)phenylsilane stands as a cornerstone intermediate in the field of silicone chemistry. Its unique molecular architecture, featuring a central phenyl-substituted silicon atom bonded to three reactive vinyldimethylsiloxy groups, offers a trifunctional platform for designing advanced materials. The vinyl functionalities serve as active sites for hydrosilylation and polymerization reactions, while the phenyl group imparts thermal stability and modifies the refractive index of the resulting polymers. This guide provides a comprehensive overview of the synthesis, characterization, and application of this versatile compound, grounded in established chemical principles and analytical validation. It is intended for researchers and professionals engaged in the development of novel silicone-based materials, from elastomers and resins to advanced optical and electronic components.
Synthesis Pathway: A Deliberate Construction
The synthesis of Tris(vinyldimethylsiloxy)phenylsilane is most effectively achieved through a controlled hydrolysis and condensation reaction. This approach leverages readily available precursors and offers a high degree of control over the final product's structure. The core principle involves the reaction of a trifunctional phenylsilane precursor with a monofunctional vinyldimethylsilane precursor.
The most common and industrially relevant synthesis route involves the co-hydrolysis of phenyltrichlorosilane and vinyldimethylchlorosilane. The causality behind this choice lies in the differential reactivity of the Si-Cl bonds. Phenyltrichlorosilane serves as the central branching point, while vinyldimethylchlorosilane provides the terminal vinyl-functional groups. The reaction proceeds through the formation of intermediate silanols, which then condense to form the stable siloxane (Si-O-Si) linkages of the final product.
Reaction Mechanism and Rationale
The synthesis can be conceptually broken down into two primary stages:
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Hydrolysis: The silicon-chlorine bonds of both phenyltrichlorosilane and vinyldimethylchlorosilane are highly susceptible to nucleophilic attack by water. This reaction rapidly forms silanol intermediates (Si-OH) and hydrochloric acid (HCl) as a byproduct. Controlling the stoichiometry of water is critical; insufficient water will lead to incomplete reaction, while an excess can promote unwanted self-condensation of the precursors.
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Condensation: The newly formed silanols are highly reactive and will readily condense with each other to form thermodynamically stable siloxane bonds. The desired reaction is the condensation of three molecules of vinyldimethylsilanol with one molecule of phenylsilanetriol. The HCl generated during hydrolysis acts as a catalyst for this condensation step.
To ensure the formation of the desired tris-substituted product and minimize oligomerization, the reaction is typically performed in a non-polar solvent with a controlled addition of the chlorosilanes to a water/solvent mixture, often in the presence of an HCl scavenger like a tertiary amine to neutralize the acid byproduct.
Experimental Protocol: A Self-Validating Workflow
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment.
Materials & Equipment:
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Phenyltrichlorosilane (C₆H₅SiCl₃)
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Vinyldimethylchlorosilane ((CH₂=CH)(CH₃)₂SiCl)
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Toluene (anhydrous)
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Deionized Water
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Triethylamine (Et₃N) or similar HCl scavenger
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Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser with a drying tube
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
Step-by-Step Procedure:
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Reactor Setup: A 1 L three-neck flask is charged with 400 mL of toluene and 50 mL of deionized water. The flask is placed in an ice bath to maintain a temperature of 0-5°C. Begin vigorous stirring.
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Reagent Premix: In the dropping funnel, prepare a mixture of phenyltrichlorosilane (e.g., 0.1 mol) and vinyldimethylchlorosilane (e.g., 0.33 mol, a slight excess to ensure complete reaction). Causality: A slight excess of the monofunctional silane drives the reaction to completion and caps all three reactive sites on the phenylsilane core, preventing polymerization.
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Controlled Addition: Add the chlorosilane mixture dropwise to the stirred toluene/water mixture over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature below 10°C. Causality: Slow, controlled addition prevents a runaway reaction and minimizes the formation of undesired byproducts from self-condensation.
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Neutralization and Reaction Completion: After the addition is complete, slowly add triethylamine (e.g., 0.35 mol) to neutralize the generated HCl. Allow the mixture to warm to room temperature and stir for an additional 4 hours to ensure the condensation reaction is complete.
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Work-up & Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of 5% NaHCO₃ solution and then twice with 100 mL of deionized water to remove any remaining salts and water-soluble impurities.
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Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by vacuum distillation to yield Tris(vinyldimethylsiloxy)phenylsilane as a clear, colorless to yellowish liquid[1].
Synthesis Workflow Diagram
Caption: A stepwise workflow for the synthesis and purification of Tris(vinyldimethylsiloxy)phenylsilane.
Structural Characterization and Data
Confirming the identity and purity of the synthesized Tris(vinyldimethylsiloxy)phenylsilane is paramount. A combination of spectroscopic and physical property measurements provides a comprehensive and self-validating characterization profile.
Physical and Chemical Properties
The macroscopic properties of the compound serve as the first point of validation.[1][2][3]
| Property | Value | Source |
| CAS Number | 60111-47-9 | [2][3][4] |
| Molecular Formula | C₁₈H₃₂O₃Si₄ | [1][2][3][4] |
| Molecular Weight | 408.8 g/mol | [1][3] |
| Appearance | Clear, colorless to yellowish liquid | [1][2][4] |
| Purity | ≥ 95% | [1][2][4] |
| Density | ~0.94 - 0.95 g/cm³ @ 25°C | [1][3] |
| Boiling Point | 351.8°C at 760 mmHg (Predicted) | [3] |
| Flash Point | 130 - 147.4°C | [1][3] |
Spectroscopic Analysis
FT-IR is an indispensable tool for identifying the key functional groups within the molecule. The spectrum provides direct evidence of the siloxane backbone, the phenyl substitution, and the crucial vinyl end-groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Significance |
| 3070-3050 | =C-H Stretch | Confirms presence of vinyl and phenyl C-H bonds. |
| 2960-2900 | C-H Stretch (aliphatic) | Corresponds to the methyl (CH₃) groups. |
| 1600-1585 | C=C Stretch (in-ring) | Characteristic of the phenyl group. |
| 1405-1395 | C=C Stretch (vinyl) | Confirms the presence of the reactive vinyl groups. |
| 1260-1250 | Si-CH₃ Symmetric Bend | A strong, sharp peak characteristic of methylsilicones. |
| 1100-1000 | Si-O-Si Asymmetric Stretch | A very strong, broad absorption indicating the siloxane backbone.[5] |
| ~1135 | Si-Phenyl | A sharp band indicative of the silicon-phenyl linkage.[5] |
| 840-790 | Si-C Rock (from Si-(CH₃)₂) | Further confirms the dimethylsilyl moieties. |
This table is based on established correlations for organosilicon compounds.[5]
NMR provides unambiguous structural elucidation by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR (Predicted):
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δ 7.2-7.8 ppm (multiplet, 5H): Protons on the phenyl ring.
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δ 5.7-6.2 ppm (multiplet, 3H): The -CH= proton of the three vinyl groups.
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δ 4.8-5.2 ppm (multiplet, 6H): The =CH₂ protons of the three vinyl groups.
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δ 0.1-0.3 ppm (singlet, 18H): Protons of the six methyl groups attached to silicon.
¹³C NMR (Predicted):
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δ 130-140 ppm: Phenyl carbons and the vinyl -CH= carbon.
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δ 125-130 ppm: Phenyl carbons.
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δ ~ -1 to 2 ppm: Methyl carbons attached to silicon.
Molecular Structure Diagram
Caption: Molecular structure of Tris(vinyldimethylsiloxy)phenylsilane.
Applications and Field-Proven Insights
Tris(vinyldimethylsiloxy)phenylsilane is not typically an end-product but rather a highly valuable intermediate.[1] Its trifunctional nature allows it to act as a crosslinking agent or a branching point in polymer synthesis.
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Silicone Formulations: It is a key component in the preparation of addition-curing silicone elastomers and resins. The vinyl groups can react with Si-H functional polymers via hydrosilylation to form a stable, crosslinked network, enhancing the mechanical and thermal properties of the final material.[4]
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Adhesives and Sealants: When used in adhesive formulations, it can act as a coupling agent to improve adhesion to inorganic substrates like glass and metal.[4]
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Advanced Functional Materials: Its utility extends to the synthesis of materials for the electronics and semiconductor industries, where high purity and specific thermal and optical properties are required.[1][2] The phenyl group contributes to a higher refractive index and improved thermal stability compared to purely aliphatic siloxanes.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
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Hazards: May cause skin, eye, and respiratory tract irritation.[6] Irritating fumes may develop upon exposure to high temperatures or open flames.[6]
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate protective equipment, including gloves (neoprene or nitrile rubber) and chemical goggles.[6]
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Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[1][6] The material is moisture-sensitive; containers must be kept tightly closed to prevent hydrolysis.[1] It is incompatible with strong oxidizing agents and peroxides.[6]
References
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Title: Tris(vinyldimethylsiloxy)phenylsilane Source: Hubei Co-Formula Material Tech Co.,Ltd. URL: [Link]
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Title: TRIS(VINYLDIMETHYLSILOXY)PHENYLSILANE, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]
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Title: Phenyltris(vinyldimethylsiloxy)silane CAS: 60111-47-9 Source: Changfu Chemical URL: [Link]
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Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]
